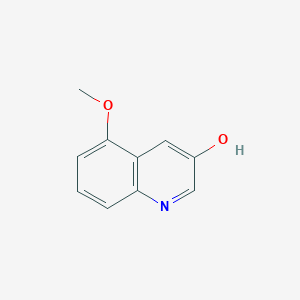

5-Methoxyquinolin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Methoxyquinolin-3-ol is a chemical compound with the molecular formula C10H9NO2 . It has a molecular weight of 175.19 . The compound is usually in powder form .

Synthesis Analysis

The synthesis of quinoline derivatives, such as this compound, has been a subject of interest in the field of synthetic organic chemistry . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of this compound is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI code for the compound is 1S/C10H9NO2/c1-13-10-4-2-3-9-8(10)5-7(12)6-11-9/h2-6,12H,1H3 .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 175.19 .Wissenschaftliche Forschungsanwendungen

Chemosensing for Metal Ions

One application of related compounds to 5-Methoxyquinolin-3-ol involves chemosensing, particularly for detecting cadmium ions. A study by Prodi et al. (2001) demonstrated that a derivative, 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, selectively responds to Cd2+ ions over other metal ions via a significant increase in fluorescence. This compound's selective binding could be useful for measuring cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).

Anticancer Drug Candidates

Research into 5,6- (or 6,7-) disubstituted-2-(fluorophenyl)quinolin-4-one derivatives, including efforts by Chou et al. (2010), has led to the development of novel anticancer drug candidates. These compounds exhibited significant inhibitory activity against tumor cell lines, with one derivative, 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one, showing selective inhibition of cancer cell lines in a National Cancer Institute evaluation (Chou et al., 2010).

Tubulin Polymerization Inhibition

Another area of research is the development of compounds that inhibit tubulin polymerization, a mechanism that can disrupt cancer cell growth. Lee et al. (2011) studied 5-amino-2-aroylquinolines as potent tubulin polymerization inhibitors, finding compounds with substantial antiproliferative activity against various cancer cell lines. These compounds also demonstrated significant efficacy against drug-resistant cell lines (Lee et al., 2011).

Photobasicity Mediated by Water Oxidation

The photobasicity of 5-methoxyquinoline (5-MeOQ) has been investigated, revealing insights into its mechanism. Roy et al. (2019) proposed a mechanism based on nonadiabatic molecular dynamics simulations, demonstrating that the photobasicity is mediated by water oxidation. This finding has implications for understanding the photochemical properties of similar compounds (Roy et al., 2019).

Anti-Corrosion Performance

Compounds derived from 8-hydroxyquinoline, a related structure to this compound, have been studied for their anti-corrosion properties. Douche et al. (2020) investigated the anti-corrosion potency of synthesized 8-hydroxyquinoline derivatives for mild steel in acidic medium, revealing high inhibition efficiencies and suggesting a protective mechanism through adsorption on the metal surface (Douche et al., 2020).

Safety and Hazards

The safety information for 5-Methoxyquinolin-3-ol indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

Wirkmechanismus

Target of Action

Quinoline derivatives, to which 5-methoxyquinolin-3-ol belongs, are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of Action

Quinoline derivatives, in general, are known to interact with their targets in a variety of ways, often leading to changes in the target’s function .

Biochemical Pathways

Quinoline derivatives are known to be involved in a wide range of biochemical pathways, influencing various cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound . These factors could include pH, temperature, presence of other molecules, and more.

Eigenschaften

IUPAC Name |

5-methoxyquinolin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10-4-2-3-9-8(10)5-7(12)6-11-9/h2-6,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGWIHWKNOFMIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=C(C=N2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Oxolan-3-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2809702.png)

![N-(3-acetylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2809706.png)

![Tert-butyl 7-(6-chloropyridazine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2809707.png)

![N-(4-tert-butylphenyl)-3-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B2809708.png)

![2-[Butyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]acetamide](/img/structure/B2809710.png)

![N-[3-(acetylamino)phenyl]-N'-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2809713.png)

![2-(4-chlorobenzyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2809714.png)

![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 4-bromobenzenecarboxylate](/img/structure/B2809723.png)

![5-(3-chlorophenyl)-1-(mesitylmethyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2809724.png)